molecular formula C7H3ClFNO4 B1473624 3-Chloro-4-fluoro-5-nitrobenzoic acid CAS No. 132992-43-9

3-Chloro-4-fluoro-5-nitrobenzoic acid

Cat. No. B1473624
M. Wt: 219.55 g/mol
InChI Key: FSXCNZDIJKLGGU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-nitrobenzoic acid (3-C4F5NO2) is an important organic compound that has been used for a variety of applications in the field of synthetic organic chemistry. It is a versatile intermediate for the synthesis of a wide range of compounds, and is used in the pharmaceutical industry for the synthesis of drugs and other compounds. It is also used in the manufacture of dyes, pigments, and other industrial products.

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals Synthesis

    • Application : This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Amino Acids Analysis

    • Application : It can be used as a reagent for the analysis of amino acids.
  • Enzyme Mechanisms Investigation

    • Application : This compound can serve as a probe for investigating enzyme mechanisms.
  • Nitroaromatics Metabolism Study

    • Application : It can be used as a model compound for the study of nitroaromatics metabolism in bacteria.
  • Synthesis of Benzimidazole Derivatives

    • Application : This compound can be used as a starting reagent in the preparation of novel benzimidazoles .
    • Method : In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid is converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .
    • Results : The outcome of such a synthesis would be structurally diverse benzimidazole integrated benzoxazole and benzothiazoles .
  • Preparation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

    • Application : It can be used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing a benzimidazole core structure .
    • Results : The outcome of such a synthesis would be a new compound with potential inhibitory activity against AChE and BChE .

properties

IUPAC Name

3-chloro-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXCNZDIJKLGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-5-nitrobenzoic acid

CAS RN

132992-43-9
Record name 3-chloro-4-fluoro-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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